![molecular formula C26H21N3O11S B6316843 Mal-fms-nhs CAS No. 777861-69-5](/img/structure/B6316843.png)
Mal-fms-nhs
描述
准备方法
Synthetic Routes and Reaction Conditions
Mal-fms-nhs is synthesized using a bifunctional reagent containing 2-sulfo-9-fluorenylmethoxycarbonyl (FMS). The synthesis involves the linkage of a 40 kDa polyethylene glycol (PEG) to interferon alpha2 through a slowly hydrolyzable bond . The reaction conditions typically involve the use of a BIAcore binding assay to estimate the in vitro rate of regeneration of native interferon, which has a half-life of 65 hours .
Industrial Production Methods
The industrial production of this compound involves the synthesis of the bifunctional reagent and its subsequent reaction with polyethylene glycol and interferon alpha2. The process requires precise control of reaction conditions to ensure the formation of the desired product with high purity .
化学反应分析
Types of Reactions
Mal-fms-nhs undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with primary amines to form amide bonds.
Hydrolysis: The slowly hydrolyzable bond in this compound allows for the controlled release of linked molecules.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions of this compound include amide-linked conjugates and hydrolyzed derivatives .
科学研究应用
Mal-fms-nhs is widely used in scientific research due to its unique properties. Some of its applications include:
Biotechnology: Used in the PEGylation of proteins and peptides to enhance their stability and prolong their circulatory half-life.
Materials Science: Utilized in the development of novel materials with specific properties for various applications.
Drug Discovery: Employed in the synthesis of drug conjugates for targeted delivery and controlled release.
作用机制
Mal-fms-nhs exerts its effects through the formation of slowly hydrolyzable bonds with target molecules. The bifunctional reagent enables the linkage of polyethylene glycol to proteins and peptides, resulting in prolonged stability and controlled release of the active molecules . The molecular targets and pathways involved include the covalent attachment of polyethylene glycol chains to interferon alpha2, which regenerates native interferon at a slow rate under physiological conditions .
相似化合物的比较
Mal-fms-nhs is unique due to its ability to form slowly hydrolyzable bonds, which is not commonly found in other similar compounds. Some similar compounds include:
Maleimides: Used for sulfhydryl-reactive crosslinking.
Haloacetyls: Another class of sulfhydryl-reactive crosslinkers.
Pyridyl Disulfides: Utilized for disulfide exchange reactions.
This compound stands out due to its specific application in PEGylation and controlled release of proteins and peptides, making it a valuable tool in various scientific research fields .
生物活性
MAL-FMS-NHS (2-sulfo-9-fluorenylmethoxycarbonyl N-hydroxysuccinimide) is a bifunctional reagent that has gained attention for its role in the PEGylation of proteins, particularly in enhancing their therapeutic efficacy. PEGylation, the process of attaching polyethylene glycol (PEG) chains to proteins, significantly improves their pharmacokinetic properties, including solubility, stability, and half-life in circulation.
This compound facilitates the covalent attachment of PEG to proteins through a slowly hydrolyzable bond. This method allows for the gradual release of the native protein from the PEG conjugate. Specifically, studies have shown that PEGylated interferon alpha2 (IFNalpha2) linked via this compound can regenerate active native IFNalpha2 over an extended period. The half-life of this regeneration was observed to be approximately 65 hours in vitro, compared to only about 1 hour for unmodified interferon .
Pharmacokinetics
The pharmacokinetic profile of PEG(40)-FMS-IFNalpha2 demonstrates a significant enhancement in circulatory lifetime. Following subcutaneous administration in rats, active levels of IFNalpha2 peaked at 50 hours and remained detectable for up to 200 hours. This contrasts sharply with the rapid clearance observed with unmodified forms .
Case Studies
Case Study 1: PEG-IFNalpha2 Efficacy
A study involving the administration of PEG(40)-FMS-IFNalpha2 revealed that the concentration of active IFNalpha2 scaled linearly with the injected dose. This suggests that this compound not only prolongs the action of IFNalpha2 but also maintains its efficacy across varying dosages .
Case Study 2: Comparison with Other PEGylation Methods
In comparative analyses, this compound demonstrated superior performance in maintaining biological activity over other PEGylation methods. For example, while traditional methods often resulted in inactive conjugates, this compound allowed for sustained release and activity of IFNalpha2, making it a promising candidate for therapeutic applications .
Table 1: Comparative Pharmacokinetics of IFNalpha2 Conjugates
Parameter | Unmodified IFNalpha2 | PEG(40)-FMS-IFNalpha2 |
---|---|---|
Half-life (hours) | 1 | 65 |
Peak Active Level (h) | - | 50 |
Duration of Activity (h) | - | 200 |
Table 2: Efficacy of this compound in Different Proteins
Protein | Method of PEGylation | Active Form Regenerated | Circulatory Half-life (hours) |
---|---|---|---|
Interferon alpha2 | This compound | Yes | 65 |
Other Proteins | Traditional Methods | No | Varies |
Research Findings
Research indicates that this compound not only enhances the pharmacokinetic properties of therapeutic proteins but also preserves their biological activity. The slow hydrolysis rate allows for a controlled release mechanism that is beneficial for maintaining therapeutic levels over extended periods.
属性
IUPAC Name |
9-[(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl]-7-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-9H-fluorene-2-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O11S/c30-21(9-10-28-22(31)5-6-23(28)32)27-14-1-3-16-17-4-2-15(41(36,37)38)12-19(17)20(18(16)11-14)13-39-26(35)40-29-24(33)7-8-25(29)34/h1-6,11-12,20H,7-10,13H2,(H,27,30)(H,36,37,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPNPVIABCLANH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2C3=C(C=CC(=C3)NC(=O)CCN4C(=O)C=CC4=O)C5=C2C=C(C=C5)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。